molecular formula C17H25N7O5 B2382603 ethyl 4-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate CAS No. 851940-85-7

ethyl 4-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

货号: B2382603
CAS 编号: 851940-85-7
分子量: 407.431
InChI 键: ZBGBBNUCTQZYGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound is a purine-2,6-dione derivative featuring a 1,3-dimethylxanthine core modified with a 2-amino-2-oxoethyl group at the 7-position and a piperazine-1-carboxylate moiety at the 8-position via a methyl linker. Its molecular formula is C₁₆H₂₂N₈O₅, with a molecular weight of 406.40 g/mol. The structure combines elements of xanthine-based pharmacophores (known for phosphodiesterase inhibition ) and a piperazine-carboxylate group, which may enhance solubility and bioavailability .

属性

IUPAC Name

ethyl 4-[[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O5/c1-4-29-17(28)23-7-5-22(6-8-23)10-12-19-14-13(24(12)9-11(18)25)15(26)21(3)16(27)20(14)2/h4-10H2,1-3H3,(H2,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGBBNUCTQZYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring and a purine derivative. Its chemical formula is C18H26N4O4C_{18}H_{26}N_4O_4. The presence of the piperazine moiety is significant as it often enhances the bioavailability and biological activity of compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for bacterial survival. For instance, it interacts with MurB enzyme in Mycobacterium tuberculosis, which is vital for cell wall synthesis. The inhibition leads to impaired bacterial growth and viability .
  • Receptor Modulation : It may also act on various receptors in the body, potentially modulating pathways involved in inflammation and immune responses. This modulation can lead to therapeutic effects in conditions such as tuberculosis and other infections .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated through various assays:

Study Pathogen IC50 (μM) Mechanism
Study 1Mycobacterium tuberculosis5.08 ± 0.4MurB inhibition
Study 2Escherichia coli12.5 ± 0.5Cell wall synthesis disruption
Study 3Staphylococcus aureus8.0 ± 0.3Protein synthesis inhibition

These results indicate that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Tuberculosis Treatment : In a recent clinical trial involving patients with multidrug-resistant tuberculosis, the compound demonstrated a higher efficacy compared to standard treatments, reducing bacterial load significantly over a four-week period .
  • Synergistic Effects : When combined with other antibiotics such as rifampicin and ethambutol, this compound exhibited synergistic effects that enhanced overall antimicrobial activity .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 7,8-disubstituted 1,3-dimethylxanthine derivatives. Key analogues and their distinguishing features include:

Compound Name/ID Substituent at 7-position Substituent at 8-position Key Properties Reference
Target Compound 2-Amino-2-oxoethyl Piperazine-1-carboxylate High predicted PDE4/7 inhibition; moderate bioavailability (SwissADME)
Ethyl 4-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate Methyl Piperazine-1-carboxylate Lower steric bulk; improved ADME profile (oral bioavailability = 0.55)
Compound B (from ) 2-(Piperazin-1-yl)acetyl - Vasodilatory activity (PDE3 inhibition); 80% probability of peripheral vessel action
7-Butyl-8-hydrazineylidene derivative Butyl Hydrazineylidene Reduced oral bioavailability due to lipophilicity

Computational Similarity Analysis

  • Tanimoto Coefficient : When compared to SAHA (a histone deacetylase inhibitor), structurally dissimilar compounds like this xanthine derivative show <30% similarity via fingerprint-based methods . However, similarity to PDE inhibitors like Cilostazol exceeds 65% due to shared piperazine motifs .
  • Activity Cliffs : Despite structural similarities to inactive 7-nitroimidazole derivatives (), the target compound’s amide group likely avoids activity cliffs by optimizing hydrogen-bond interactions .

Research Findings and Data Tables

Table 1: Predicted ADME Properties (SwissADME)

Parameter Target Compound Methyl Analog () 7-Butyl Derivative ()
Molecular Weight 406.40 336.35 420.45
LogP 1.2 0.8 2.5
H-Bond Donors 2 1 1
H-Bond Acceptors 8 6 6
Oral Bioavailability Moderate High (0.55) Low
Synthetic Accessibility 4.5 3.5 4.0

常见问题

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, typically starting with the formation of the purine core followed by functionalization of the piperazine and acetamide groups. Key steps include:

  • Nucleophilic substitution : Use of DMF as a solvent and sodium hydride as a base to facilitate alkylation at the purine C8 position .
  • Esterification : Ethyl chloroformate reacts with the piperazine nitrogen under anhydrous conditions .
  • Yield optimization : Column chromatography (e.g., silica gel with benzene:ethyl acetate, 2:1) and slow ethanol evaporation improve purity and crystal formation .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns, particularly the methyl groups on the purine (δ 3.2–3.5 ppm) and the piperazine ethyl ester (δ 4.1–4.3 ppm) .
  • X-ray crystallography : Resolves the boat conformation of the piperidine ring and chair conformation of the piperazine moiety, with puckering parameters qT=0.6168A˚q_T = 0.6168 \, \text{Å} and θ=97.81\theta = 97.81^\circ .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/zm/z 475.6) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : Stable in neutral conditions (pH 6–8) but hydrolyzes in acidic (pH < 4) or alkaline (pH > 10) environments due to ester bond cleavage .
  • Thermal stability : Decomposes above 200°C; store at 2–8°C in inert atmosphere .
  • Light sensitivity : UV-Vis analysis shows degradation under prolonged UV exposure (λ = 254 nm) .

Advanced Research Questions

Q. What strategies are used to identify biological targets, such as enzyme inhibition or receptor binding?

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict affinity for adenosine receptors (e.g., A2A_{2A} subtype, ΔG = -9.2 kcal/mol) due to purine mimicry .
  • In vitro assays : Competitive binding assays using 3^3H-labeled antagonists (e.g., ZM241385 for A2A_{2A} receptors) quantify IC50_{50} values .
  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects on CDK2 or MAPK pathways .

Q. How can computational modeling (e.g., COMSOL/AI) optimize reaction pathways or predict bioactivity?

  • AI-driven synthesis : Machine learning (e.g., ChemBERTa) predicts optimal solvent/base combinations, reducing trial runs by 40% .
  • COMSOL simulations : Models reaction kinetics for purine alkylation, identifying temperature thresholds to avoid side products (e.g., >70°C reduces diastereomer formation) .
  • QSAR models : Relate substituent effects (e.g., electron-withdrawing groups on piperazine) to bioactivity (R2^2 = 0.89 for cytotoxicity) .

Q. How can contradictory data on biological activity be resolved?

  • Purity validation : HPLC-MS ensures >95% purity; impurities >5% alter IC50_{50} values in kinase assays .
  • Assay standardization : Use identical cell lines (e.g., HEK293 for A2A_{2A} receptors) and buffer conditions (pH 7.4, 1 mM Mg2+^{2+}) .
  • Structural analogs : Compare with derivatives lacking the 2-amino-2-oxoethyl group, which show 10-fold lower affinity .

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